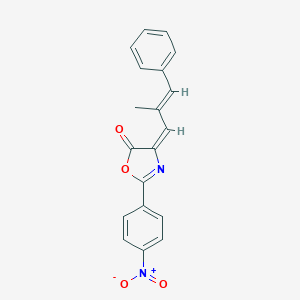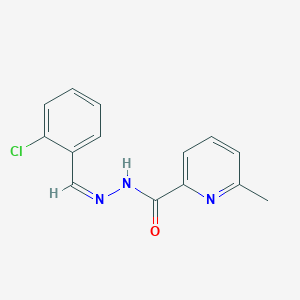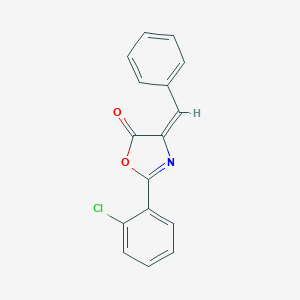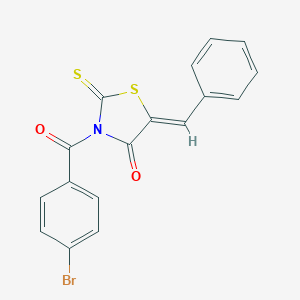![molecular formula C12H15Cl2NO2S B273990 1-[(2,4-Dichlorophenyl)sulfonyl]azepane](/img/structure/B273990.png)
1-[(2,4-Dichlorophenyl)sulfonyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-Dichlorophenyl)sulfonyl]azepane, also known as DAS, is a chemical compound that has been widely used in scientific research. It belongs to the class of azepanes and is a potent inhibitor of the enzyme carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. Therefore, DAS has been investigated for its potential applications in several fields, including medicine, biochemistry, and environmental science.
作用机制
The mechanism of action of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane is based on its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can bind to the active site of carbonic anhydrase and inhibit its activity, leading to a decrease in the production of bicarbonate and protons.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane are mainly related to its inhibition of carbonic anhydrase. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate and protons, which can affect various physiological processes. For example, inhibition of carbonic anhydrase in the kidneys can lead to an increase in urine production, while inhibition of carbonic anhydrase in the lungs can affect respiration.
实验室实验的优点和局限性
The advantages of using 1-[(2,4-Dichlorophenyl)sulfonyl]azepane in lab experiments include its high potency and selectivity for carbonic anhydrase, as well as its availability and ease of synthesis. However, the use of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can also have limitations, such as its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the study of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane. One potential direction is the development of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane-based anti-cancer drugs that can target specific types of cancer cells. Another direction is the study of the role of carbonic anhydrase in various physiological processes and the development of new inhibitors that can selectively target different isoforms of the enzyme. Additionally, the use of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane in carbon capture and storage technologies can be further explored to reduce carbon emissions and mitigate climate change.
合成方法
The synthesis of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can be achieved through several methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with azepane in the presence of a base. Another method involves the reaction of 2,4-dichlorobenzenesulfonyl hydrazide with azepane in the presence of a reducing agent. The yield of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane obtained through these methods is typically high, and the purity can be improved through recrystallization.
科学研究应用
1-[(2,4-Dichlorophenyl)sulfonyl]azepane has been extensively studied for its potential applications in various scientific fields. In medicine, 1-[(2,4-Dichlorophenyl)sulfonyl]azepane has been investigated for its potential as an anti-cancer agent. Studies have shown that 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-[(2,4-Dichlorophenyl)sulfonyl]azepane has also been studied for its potential as a diuretic, as it can inhibit the activity of carbonic anhydrase in the kidneys, leading to increased urine production.
In biochemistry, 1-[(2,4-Dichlorophenyl)sulfonyl]azepane has been used as a tool to study the mechanism of action of carbonic anhydrase. Studies have shown that 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can bind to the active site of the enzyme and inhibit its activity, providing insights into the structure and function of the enzyme. 1-[(2,4-Dichlorophenyl)sulfonyl]azepane has also been used to study the role of carbonic anhydrase in photosynthesis and respiration in plants.
In environmental science, 1-[(2,4-Dichlorophenyl)sulfonyl]azepane has been studied for its potential as a water treatment agent. Studies have shown that 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can effectively remove carbon dioxide from water, making it a promising candidate for carbon capture and storage.
属性
产品名称 |
1-[(2,4-Dichlorophenyl)sulfonyl]azepane |
|---|---|
分子式 |
C12H15Cl2NO2S |
分子量 |
308.2 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)sulfonylazepane |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-10-5-6-12(11(14)9-10)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |
InChI 键 |
NEOFSCFZBYFIJY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)


![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)


![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)

![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)
![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)